molecular formula C19H19N3O2 B12149062 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

Cat. No.: B12149062
M. Wt: 321.4 g/mol
InChI Key: OATFDGLSKWZAQG-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a cyclopropyl group, and a methoxyphenyl acetamide moiety, which collectively contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents. The final step involves the acylation of the benzimidazole derivative with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert ketones or aldehydes to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, thiols, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity, while the methoxyphenyl acetamide moiety could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its solubility and reactivity.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its chemical behavior.

Uniqueness

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding affinity, and overall stability. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O2/c1-24-17-5-3-2-4-13(17)10-18(23)20-14-8-9-15-16(11-14)22-19(21-15)12-6-7-12/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,20,23)(H,21,22)

InChI Key

OATFDGLSKWZAQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4CC4

Origin of Product

United States

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